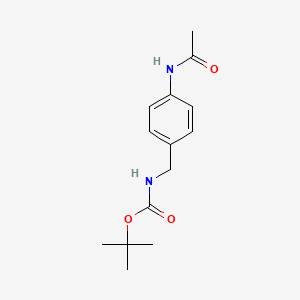

tert-Butyl 4-acetamidobenzylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesis: tert-Butyl 4-acetamidobenzylcarbamate can be synthesized through the reaction of 4-acetamidobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. The reaction typically proceeds under mild conditions, often at room temperature, and results in high yields.

Industrial Production: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: tert-Butyl 4-acetamidobenzylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: Substitution reactions, such as nucleophilic substitution, can occur with this compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines, thiols.

Major Products

Oxidation: Oxidized derivatives.

Reduction: Reduced derivatives.

Substitution: Substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- tert-Butyl 4-acetamidobenzylcarbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .

Biology

- In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in various biochemical assays .

Medicine

- The compound has potential therapeutic applications, particularly in the development of anti-inflammatory drugs. It has been shown to exhibit promising anti-inflammatory activity in preclinical studies .

Industry

- In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing .

Wirkmechanismus

Mechanism

- The mechanism of action of tert-Butyl 4-acetamidobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate binding .

Molecular Targets and Pathways

- The compound primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the acetamido group, making it less specific in its interactions.

4-acetamidobenzylamine: Similar in structure but lacks the tert-butyl carbamate group, affecting its stability and reactivity.

Uniqueness

- tert-Butyl 4-acetamidobenzylcarbamate is unique due to its combination of the tert-butyl carbamate and acetamido groups. This combination enhances its stability, reactivity, and specificity in various chemical and biological applications .

Biologische Aktivität

Introduction

tert-Butyl 4-acetamidobenzylcarbamate (TBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of TBA, synthesizing findings from various studies to provide a comprehensive overview of its effects on different biological systems.

Chemical Structure and Properties

TBA is characterized by the following chemical structure:

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

The compound features a tert-butyl group, an acetamido group, and a benzyl carbamate moiety, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that TBA exhibits antimicrobial properties. In a study evaluating a series of compounds for their activity against various pathogens, TBA was tested against Mycobacterium tuberculosis and Plasmodium falciparum. The findings showed that TBA had moderate inhibitory effects, with an IC50 value of approximately 48 μM against P. falciparum and a MIC of 2.7 μM against M. tuberculosis .

Antioxidant Properties

Antioxidant activity is another significant aspect of TBA's biological profile. Studies have demonstrated that TBA can scavenge free radicals and reduce oxidative stress in cellular models. This protective effect is crucial in neurodegenerative diseases where oxidative damage plays a pivotal role .

Neuroprotective Effects

TBA has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. In vitro studies have shown that TBA can inhibit amyloid-beta (Aβ) aggregation, which is associated with the progression of Alzheimer's disease. The compound also demonstrated a reduction in TNF-α levels and free radicals in astrocyte cultures exposed to Aβ1-42 .

Enzyme Inhibition

TBA acts as an inhibitor for several enzymes relevant to neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibits AChE activity, which is vital for managing symptoms of Alzheimer's disease.

- β-secretase : Prevents the cleavage of amyloid precursor protein, thus reducing Aβ formation .

Cytotoxicity

While TBA shows promise in various therapeutic areas, it is essential to evaluate its cytotoxicity. Preliminary studies indicate that TBA exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile .

Study 1: Antimicrobial Efficacy

In a comparative study, TBA was part of a library synthesized to evaluate its efficacy against M. tuberculosis and P. falciparum. The results highlighted that TBA's activity was comparable to other compounds in the library, with significant selectivity indices indicating its potential as a lead compound for further development .

Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of TBA on astrocytes revealed that treatment with TBA significantly reduced oxidative stress markers and improved cell viability in cultures exposed to amyloid-beta aggregates. This suggests that TBA could play a role in mitigating neuroinflammation associated with Alzheimer's disease .

Table 1: Biological Activity of this compound

| Biological Activity | Measurement | Result |

|---|---|---|

| Antimicrobial (M. tuberculosis) | MIC (μM) | 2.7 |

| Antimicrobial (P. falciparum) | IC50 (μM) | 48 |

| Neuroprotection (Aβ aggregation) | Reduction in TNF-α | Significant |

| AChE Inhibition | IC50 (nM) | Not specified |

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-acetamidophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(17)16-12-7-5-11(6-8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIXOFQNVFLWSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.